Product packaging for 4-Bromo-3',4'-(ethylenedioxy)benzophenone(Cat. No.:CAS No. 101018-99-9)

4-Bromo-3',4'-(ethylenedioxy)benzophenone

Cat. No.: B1268913
CAS No.: 101018-99-9
M. Wt: 319.15 g/mol
InChI Key: SGJFGWWIHHLCTG-UHFFFAOYSA-N
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Description

Overview of the Benzophenone (B1666685) Scaffold in Modern Organic Synthesis and Functional Materials Research

The benzophenone scaffold, characterized by a central carbonyl group bonded to two phenyl rings, is a ubiquitous and versatile structure in the landscape of modern chemistry. nih.govnih.gov This diarylketone framework is not merely a synthetic curiosity but is found in numerous naturally occurring molecules that exhibit a wide range of biological activities, including antifungal, antimicrobial, antioxidant, and antiviral properties. nih.gov Its inherent photoreactive nature also makes it a valuable component in photochemistry, where it is used as a photoinitiator for polymerization reactions and in the fabrication of functional materials. nih.gov

In organic synthesis, benzophenones serve as crucial building blocks and intermediates for the construction of more complex molecular architectures. nih.gov The reactivity of the carbonyl group and the ability to functionalize the two phenyl rings independently allow for a high degree of molecular diversity. This has led to the development of a vast library of synthetic benzophenone derivatives with applications in drug discovery, agrochemicals, and industrial dyes. nih.govrsc.org

The Context of Halogenated and Cyclic Ether-Substituted Benzophenones in Contemporary Academic Inquiry

The introduction of specific substituents onto the benzophenone scaffold can dramatically alter its physical, chemical, and biological properties. Halogenated benzophenones, for instance, are of significant interest due to the unique effects of halogen atoms on molecular conformation, electronic properties, and metabolic stability. Bromine, in particular, can serve as a handle for further synthetic transformations through cross-coupling reactions and can enhance the biological activity of a molecule. researchgate.netresearchgate.net The presence of a halogen can lead to increased potency in certain biological targets. researchgate.net

Similarly, the incorporation of cyclic ether moieties, such as the ethylenedioxy group (a 1,4-benzodioxan system), introduces a rigid, electron-donating fragment that can influence receptor binding and pharmacokinetic properties. nih.govunimi.it The 1,4-benzodioxan scaffold is a key feature in a number of pharmacologically active compounds, highlighting its importance in medicinal chemistry. unimi.itscirp.org The combination of a halogen and a cyclic ether on a benzophenone core, as seen in 4-Bromo-3',4'-(ethylenedioxy)benzophenone, therefore represents a convergence of synthetically and functionally interesting motifs.

Chemical and Physical Properties of this compound

The fundamental properties of this compound are summarized in the table below. These data are based on information available from chemical suppliers and computational predictions, as detailed experimental characterization is not widely available in public literature.

PropertyValue
Full Chemical Name (4-bromophenyl)(2,3-dihydrobenzo[b] nih.govnih.govdioxin-6-yl)methanone
Molecular Formula C₁₅H₁₁BrO₃
Molecular Weight 319.15 g/mol
Appearance Not specified in literature
Melting Point Not specified in literature
Boiling Point Not specified in literature
Solubility Not specified in literature

Synthesis and Spectroscopic Data

While specific, peer-reviewed synthetic procedures and comprehensive spectroscopic analyses for this compound are not readily found in the public domain, a plausible and chemically sound method for its preparation is the Friedel-Crafts acylation.

This well-established reaction involves the electrophilic substitution of an aromatic ring with an acyl halide in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). libretexts.orgscribd.comblablawriting.net In the proposed synthesis of this compound, 1,4-benzodioxan would be acylated with 4-bromobenzoyl chloride. The electrophile, a 4-bromobenzoylium ion, is generated by the reaction of 4-bromobenzoyl chloride with the Lewis acid. This electrophile then attacks the electron-rich aromatic ring of 1,4-benzodioxan to form the final ketone product.

Due to the lack of published experimental data, the spectroscopic details for this compound are not available.

Spectroscopic DataValues
¹H NMR Not available in public literature
¹³C NMR Not available in public literature
Infrared (IR) Not available in public literature
Mass Spectrometry (MS) Not available in public literature

Research Findings and Areas of Interest

Direct research focused exclusively on this compound is limited in published scientific literature. However, the structural components of the molecule—the brominated benzophenone and the 1,4-benzodioxan moiety—are present in compounds that have been the subject of significant research.

Studies on various substituted benzophenones have demonstrated a wide range of biological activities, including antitumor and anti-inflammatory properties. rsc.org The presence of a bromine atom can contribute to the bioactivity of these compounds. researchgate.net Furthermore, derivatives of 1,4-benzodioxan have been investigated for their potential as inhibitors of enzymes such as monoamine oxidase B, which is a target for the treatment of neurodegenerative diseases. nih.govnih.gov

Given the established importance of these individual structural motifs, this compound can be considered a molecule of interest for synthetic and medicinal chemists. It serves as a potential intermediate for the synthesis of more complex derivatives or as a candidate for screening in various biological assays.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H11BrO3 B1268913 4-Bromo-3',4'-(ethylenedioxy)benzophenone CAS No. 101018-99-9

Properties

IUPAC Name

(4-bromophenyl)-(2,3-dihydro-1,4-benzodioxin-6-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrO3/c16-12-4-1-10(2-5-12)15(17)11-3-6-13-14(9-11)19-8-7-18-13/h1-6,9H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGJFGWWIHHLCTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00143668
Record name Methanone, (4-bromophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)-
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Molecular Weight

319.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101018-99-9
Record name (4-Bromophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101018-99-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanone, (4-bromophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanone, (4-bromophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Bromo 3 ,4 Ethylenedioxy Benzophenone

Classical and Contemporary Approaches to Benzophenone (B1666685) Core Formation with Ethylenedioxy Moieties

The formation of the diaryl ketone, or benzophenone, core is the central challenge in this synthesis. Both time-tested and modern methods are applicable.

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry and the most common method for synthesizing benzophenones. scribd.comnih.gov The reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a strong Lewis acid catalyst. nih.gov

In the most efficient synthesis of 4-Bromo-3',4'-(ethylenedioxy)benzophenone, 1,4-benzodioxan is acylated with 4-bromobenzoyl chloride. The ethylenedioxy group on 1,4-benzodioxan is a powerful activating group, making the aromatic ring electron-rich and thus highly susceptible to electrophilic attack.

Reaction Parameters:

Reactant AReactant BCatalystSolventOutcome
1,4-Benzodioxan4-Bromobenzoyl ChlorideAlCl₃ (Aluminum chloride)CS₂ (Carbon disulfide) or CH₂Cl₂ (Dichloromethane)Forms the C-C bond of the carbonyl bridge, yielding this compound.

The Lewis acid catalyst, typically aluminum chloride, activates the acyl chloride, forming a highly electrophilic acylium ion, which is then attacked by the electron-rich 1,4-benzodioxan ring. google.com

While Friedel-Crafts acylation is the most direct route, modern cross-coupling reactions offer alternative, albeit more complex, pathways for forming the carbonyl bridge of diaryl ketones. These methods can be useful when substrates are incompatible with the harsh conditions of Friedel-Crafts reactions.

Carbonylative Cross-Coupling: Reactions like the carbonylative Suzuki or Heck couplings can form diaryl ketones. For instance, a reaction could potentially be designed between 4-bromophenylboronic acid and a suitable derivative of 1,4-benzodioxan in the presence of carbon monoxide and a palladium catalyst. However, the toxicity and difficulty in handling gaseous carbon monoxide can be a limitation. nih.gov

Grignard/Organolithium Reactions: Another approach involves the reaction of an organometallic reagent with a suitable carboxylic acid derivative. For example, 4-bromophenylmagnesium bromide (a Grignard reagent) could react with a Weinreb amide derived from 3,4-(ethylenedioxy)benzoic acid to form the target ketone. This method is known for its high selectivity and tolerance of other functional groups.

Regioselective Bromination of Benzophenone and its Derivatives

Regioselectivity is a critical consideration in the synthesis of substituted aromatic compounds. The position of the incoming electrophile is dictated by the electronic properties of the substituents already present on the ring.

The bromination of an aromatic ring is a classic example of electrophilic aromatic substitution (EAS). fiveable.me The mechanism proceeds through a well-established two-step process. libretexts.orglibretexts.org

Formation of the Electrophile: A Lewis acid catalyst (e.g., FeBr₃) polarizes the Br-Br bond in molecular bromine (Br₂), generating a powerful electrophile, the bromonium ion (Br⁺). fiveable.me

Electrophilic Attack and Formation of the Arenium Ion: The π-electron system of the aromatic ring acts as a nucleophile, attacking the electrophilic bromine. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. msu.edumasterorganicchemistry.com This is typically the slow, rate-determining step of the reaction. libretexts.orgmsu.edu

Deprotonation and Restoration of Aromaticity: A weak base removes a proton from the carbon atom bearing the bromine, and the electrons from the C-H bond collapse back into the ring, restoring its aromaticity and yielding the final brominated product. libretexts.orgmasterorganicchemistry.com

Understanding the directing effects of the substituents is key to predicting the outcome of the bromination reaction and highlights why the synthetic strategy outlined in section 2.1 is superior.

Ethylenedioxy Group: The -O-CH₂-CH₂-O- group is a strong electron-donating group (EDG). chemistrytalk.org The oxygen atoms donate electron density into the aromatic ring via resonance. This increases the nucleophilicity of the ring, making it more reactive towards electrophiles (an activating effect). This electron density is preferentially increased at the positions ortho and para to the substituent. Therefore, the ethylenedioxy group is an ortho, para-director. savemyexams.com

Carbonyl Group (Ketone): The benzoyl group, -(CO)-Ar, is a strong electron-withdrawing group (EWG). cognitoedu.org The electronegative oxygen atom pulls electron density out of the aromatic ring through both inductive and resonance effects. This makes the ring less nucleophilic and thus less reactive towards electrophiles (a deactivating effect). wikipedia.org The deactivation is most pronounced at the ortho and para positions, leaving the meta position as the least deactivated and therefore the most likely site for electrophilic attack. The carbonyl group is a meta-director. cognitoedu.org

Implications for Synthesis:

If one were to attempt the synthesis by brominating the 3',4'-(ethylenedioxy)benzophenone intermediate, the ring to be brominated would be the unsubstituted phenyl ring. This ring is directly attached to the electron-withdrawing carbonyl group.

Substituent on Ring to be BrominatedElectronic EffectDirecting InfluencePredicted Product(s)
-(CO)-[C₆H₃(O₂C₂H₄)]Electron-Withdrawing / Deactivatingmeta-directing3-Bromo-3',4'-(ethylenedioxy)benzophenone

The powerful meta-directing effect of the carbonyl group would direct the incoming bromine electrophile to position 3, not the desired position 4. This would result in the formation of the incorrect isomer, 3-Bromo-3',4'-(ethylenedioxy)benzophenone. Achieving the desired 4-bromo isomer through this route would be inefficient and require difficult purification steps. This analysis confirms that the most logical and regioselective synthetic route is the Friedel-Crafts acylation of 1,4-benzodioxan with 4-bromobenzoyl chloride, where the bromine is already in the correct position.

Application of N-Bromosuccinimide (NBS) and Other Selective Brominating Agents

The introduction of a bromine atom onto an aromatic ring is a critical step in the synthesis of the target compound. While the most direct synthesis of this compound involves using a pre-brominated starting material like 4-bromobenzoyl chloride in a Friedel-Crafts reaction, understanding the bromination of the constituent aromatic rings is essential for alternative synthetic design.

N-Bromosuccinimide (NBS) is a versatile and widely used reagent for the bromination of aromatic compounds, particularly those that are activated, such as the 1,4-benzodioxan (3',4'-ethylenedioxybenzene) moiety. commonorganicchemistry.commasterorganicchemistry.comorganic-chemistry.org The ethylenedioxy group is a strong ortho-, para-director, meaning it activates the aromatic ring towards electrophilic substitution and directs the incoming electrophile (Br+) to the positions adjacent (ortho) and opposite (para) to it. When reacting 1,4-benzodioxan with NBS, bromination is expected to occur regioselectively at the 6-position (para to the ether oxygen). The reaction typically proceeds under mild conditions, often in a polar aprotic solvent like acetonitrile or dimethylformamide (DMF), which can facilitate the ionic mechanism of electrophilic aromatic substitution. mychemblog.com

Other selective brominating agents can also be employed for aromatic systems. These include:

Bromine (Br₂) : In the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃), molecular bromine is a classic and effective reagent for the bromination of aromatic rings. The catalyst polarizes the Br-Br bond, generating a potent electrophile.

Dibromoisocyanuric acid (DBI) : This reagent is known for its high efficiency in brominating even deactivated aromatic compounds, often requiring strong acid catalysis (e.g., concentrated sulfuric acid).

Pyridinium Hydrobromide Perbromide (PHP) and Phenyltrimethylammonium Perbromide (PTAB) : These are considered milder brominating agents and can be useful alternatives when high selectivity is required. commonorganicchemistry.com

The choice of brominating agent depends on the substrate's reactivity. For an activated ring like 1,4-benzodioxan, a mild reagent like NBS is often sufficient. For a deactivated ring, a more powerful system like DBI in acid would be necessary.

Table 1: Comparison of Selective Brominating Agents for Aromatic Rings

Reagent Typical Conditions Substrate Suitability Notes
N-Bromosuccinimide (NBS) Acetonitrile or DMF, room temp. Activated rings (e.g., phenols, anilines, ethers) Mild and selective; avoids handling Br₂ directly. mychemblog.com
Bromine (Br₂) / Lewis Acid (e.g., FeBr₃) Dichloromethane or CCl₄, 0°C to room temp. General use for both activated and moderately deactivated rings Classic, effective method; requires stoichiometric catalyst.
Dibromoisocyanuric acid (DBI) Concentrated H₂SO₄, room temp. Deactivated rings (e.g., nitrobenzene) Highly reactive and efficient.
Pyridinium Hydrobromide Perbromide (PHP) Acetic acid or THF, room temp. Activated rings, enolizable ketones Milder, solid reagent that is easy to handle. commonorganicchemistry.com

Influence of Reaction Conditions on Bromination Selectivity and Yield

Solvent Choice: The polarity of the solvent plays a crucial role.

Polar Aprotic Solvents (e.g., Acetonitrile, DMF): These solvents favor the ionic pathway of electrophilic aromatic substitution. For reactions with NBS, they can enhance the reactivity of the reagent as an electrophile, leading to efficient ring bromination of activated substrates.

Nonpolar Solvents (e.g., Carbon Tetrachloride, CCl₄): In the presence of a radical initiator (like AIBN or benzoyl peroxide) and light, NBS in a nonpolar solvent like CCl₄ promotes free-radical bromination. mychemblog.com This is highly selective for benzylic positions (carbons directly attached to an aromatic ring) rather than the aromatic ring itself. masterorganicchemistry.comyoutube.com

Catalysis:

Acid Catalysis: For less reactive aromatic rings, or when using reagents like NBS for electrophilic substitution, the presence of a protic acid (like acetic acid or sulfuric acid) or a Lewis acid can increase the electrophilicity of the bromine source, accelerating the reaction. mychemblog.com

Radical Initiators: As mentioned, initiators like AIBN or peroxides are essential for Wohl-Ziegler-type benzylic brominations and are used in conjunction with nonpolar solvents. mychemblog.com

Temperature: Reaction temperature affects the rate and can influence selectivity. Electrophilic aromatic brominations are often run at or below room temperature to control the reaction rate and prevent side reactions or polysubstitution. In contrast, free-radical benzylic brominations typically require elevated temperatures (e.g., reflux) to initiate the homolytic cleavage of the initiator. mychemblog.com

Controlling these conditions is paramount to achieving the desired product. For instance, to selectively brominate the aromatic ring of an alkylbenzene derivative, one would use NBS in a polar solvent. To brominate the benzylic position of the same molecule, one would switch to NBS in a nonpolar solvent with a radical initiator.

Table 2: Influence of Reaction Conditions on Bromination Outcome with NBS

Condition Variable Expected Outcome Rationale
Solvent Polar (Acetonitrile, DMF) Electrophilic Aromatic Bromination Favors ionic mechanism.
Nonpolar (CCl₄) Free-Radical Benzylic Bromination Favors radical chain mechanism. mychemblog.com
Initiator/Catalyst Radical Initiator (AIBN) Benzylic Bromination Initiates the radical chain process. youtube.com
Acid Catalyst (H₂SO₄) Aromatic Bromination Increases electrophilicity of bromine. mychemblog.com
Temperature Low (0°C - Room Temp) Aromatic Bromination Controls reaction rate, improves selectivity.
High (Reflux) Benzylic Bromination Provides energy for radical initiation. mychemblog.com

Methodologies for the Introduction of the Ethylenedioxy Moiety

The 3',4'-(ethylenedioxy)phenyl group, also known as the 1,4-benzodioxan ring system, is a key structural feature of the target molecule. Its synthesis is typically achieved by forming a six-membered heterocyclic ring fused to a benzene ring.

Synthetic Routes to 3',4'-Ethylenedioxy-Substituted Phenyl Rings

The most common and direct precursor for the 3',4'-ethylenedioxy-substituted phenyl ring is 1,2-dihydroxybenzene, commonly known as catechol. The synthesis of the 1,4-benzodioxan ring from catechol is a classic example of the Williamson ether synthesis, an Sɴ2 reaction between an alkoxide and an alkyl halide. masterorganicchemistry.comwikipedia.orglibretexts.org

The general strategy involves a two-step, one-pot process:

Deprotonation of Catechol: Catechol is treated with two equivalents of a base to deprotonate both hydroxyl groups, forming a dianionic catecholate nucleophile. Common bases for this purpose include sodium hydroxide (NaOH), potassium carbonate (K₂CO₃), or sodium hydride (NaH). scirp.org

Reaction with a 1,2-Dihaloethane: The catecholate dianion is then reacted with a 1,2-disubstituted ethane where both substituents are good leaving groups. 1,2-dibromoethane or 1,2-dichloroethane are typically used. The nucleophilic oxygen atoms attack the electrophilic carbons of the dihaloethane in a double intramolecular Sɴ2 reaction, displacing the halide ions and closing the six-membered ring to form 1,4-benzodioxan. scirp.org

This method is robust and widely applicable for preparing various substituted 1,4-benzodioxane derivatives, starting from the corresponding substituted catechols. google.com

Cyclization Reactions for 1,3-Benzodioxole Ring Formation

The formation of the 1,4-benzodioxane ring via the Williamson ether synthesis is an intramolecular cyclization. wikipedia.orgyoutube.com The reaction proceeds via a bimolecular nucleophilic substitution (Sɴ2) mechanism. After the initial deprotonation of catechol, the resulting phenoxide ion attacks one of the electrophilic carbons of the 1,2-dihaloethane, displacing the first halide leaving group. This forms a 2-haloethoxy-phenoxide intermediate, which then rapidly undergoes a second, intramolecular Sɴ2 reaction where the adjacent phenoxide attacks the remaining carbon-halogen bond to form the stable six-membered ring. wikipedia.org

For this cyclization to be efficient, reaction conditions must be carefully controlled. The choice of solvent is important; polar aprotic solvents like DMF or acetone can accelerate Sɴ2 reactions. byjus.com The reaction is often heated to ensure a reasonable reaction rate. The use of potassium carbonate as a base in a solvent like acetone is a common set of conditions, as it is effective and results in easily removable inorganic byproducts. scirp.org

Table 3: Typical Conditions for 1,4-Benzodioxan Ring Formation

Reactant 1 Reactant 2 Base Solvent Typical Conditions Ref.
Catechol 1,2-Dibromoethane K₂CO₃ Acetone Reflux scirp.org
Catechol 3-Chloro-1,2-propanediol NaH DMF Room Temp to Heat google.com
Catechol Ditosylate of Ethylene Glycol NaOH Water/Ethanol Reflux wikipedia.org

Purification and Characterization Protocols in the Synthesis of this compound

Following the synthesis, rigorous purification and characterization are required to isolate the target compound in high purity and confirm its identity. Aromatic ketones like benzophenones are crystalline solids, lending themselves to techniques like recrystallization, but chromatographic methods are essential for separating the desired product from unreacted starting materials, isomers, and other byproducts.

Advanced Chromatographic Separation Techniques

High-Performance Liquid Chromatography (HPLC) is the foremost technique for both the analysis and preparative purification of benzophenone derivatives. nih.govnih.gov

Reverse-Phase HPLC (RP-HPLC): This is the most common mode used for compounds of moderate polarity like this compound. A nonpolar stationary phase, typically a C18 (octadecylsilyl) bonded silica column, is used with a polar mobile phase. nih.gov The mobile phase usually consists of a mixture of acetonitrile and/or methanol with water. nih.govsielc.com A small amount of acid, such as trifluoroacetic acid (TFA) or phosphoric acid, is often added to sharpen peaks by ensuring consistent protonation of any acidic or basic functional groups and silanols on the stationary phase. nih.govsielc.com Separation is achieved based on the differential partitioning of the analytes between the stationary and mobile phases, with more polar compounds eluting earlier.

Preparative HPLC: For isolating larger quantities (milligrams to grams) of the pure compound, the principles of analytical HPLC are scaled up. evotec.com This involves using columns with a larger diameter and particle size, higher flow rates, and larger injection volumes. The fractions corresponding to the desired product peak are collected, combined, and the solvent is evaporated to yield the purified compound. Mass-directed preparative HPLC is a particularly advanced technique where a mass spectrometer is used as the detector, allowing for the specific collection of fractions containing the compound with the correct molecular weight. evotec.com

Solid-Phase Extraction (SPE): SPE is primarily used as a sample cleanup and pre-concentration technique rather than for high-resolution purification. nih.govmdpi.com Before HPLC analysis, a crude reaction mixture can be passed through an SPE cartridge (e.g., C18 or a hydrophilic-lipophilic balanced polymer) to remove highly polar or nonpolar impurities, protecting the analytical column and simplifying the resulting chromatogram. nih.govresearchgate.net

The choice of specific chromatographic conditions, such as the exact mobile phase composition (isocratic vs. gradient elution) and column chemistry (e.g., C18, Phenyl-Hexyl, or PFP for separating halogenated compounds), must be optimized to achieve the best separation between the target compound and any potential impurities. chromforum.org

Optimized Recrystallization and Crystallization Protocols for this compound

The purification of this compound is a critical step to ensure the removal of impurities, such as starting materials, by-products, and reagents, from the crude product obtained after synthesis. Recrystallization is a widely employed technique for the purification of solid organic compounds, leveraging the differences in solubility of the compound and its impurities in a given solvent or solvent system at different temperatures. An optimized recrystallization protocol aims to maximize the recovery of the purified compound while effectively removing impurities.

For substituted benzophenones, a variety of solvents and techniques can be employed for purification. The choice of solvent is paramount and is determined by the solubility characteristics of the target compound. An ideal solvent will dissolve the compound sparingly or not at all at room temperature but will dissolve it completely at an elevated temperature.

While specific research detailing the optimized recrystallization of this compound is not extensively documented, general methodologies for similar benzophenone derivatives provide a strong basis for developing an effective protocol. Common solvents used for the recrystallization of benzophenones include alcohols (such as ethanol), alkanes (like hexane), and solvent mixtures like ethyl acetate/heptane or ethanol/water. google.comgoogle.com For some substituted benzophenones, purification may also be achieved through vacuum distillation. oregonstate.edu

A typical optimized recrystallization protocol involves dissolving the crude this compound in a minimal amount of a suitable hot solvent. The choice of solvent would likely be a moderately polar solvent, given the structure of the molecule which includes a polar ketone group and ether linkages, as well as a nonpolar bromophenyl group. A solvent system, such as an ethyl acetate and heptane mixture, could provide the necessary solubility gradient. google.com The hot, saturated solution is then allowed to cool slowly and undisturbed. This slow cooling process is crucial as it promotes the formation of well-defined, pure crystals, while impurities tend to remain in the solution.

Once the solution has cooled to room temperature and crystal formation appears complete, the mixture is often further cooled in an ice bath to maximize the yield of the crystallized product. The purified crystals are then isolated by filtration, washed with a small amount of the cold recrystallization solvent to remove any adhering mother liquor, and subsequently dried under vacuum to remove residual solvent.

The effectiveness of the recrystallization process is typically assessed by determining the melting point of the purified compound and comparing it to the literature value, as well as by spectroscopic techniques such as NMR to confirm its purity.

Below is a data table outlining a proposed optimized recrystallization protocol based on methods used for analogous compounds.

Table 1: Proposed Optimized Recrystallization Protocol

Parameter Details Purpose
Solvent System Ethyl Acetate / Heptane Ethyl acetate acts as the primary solvent to dissolve the compound when hot, while heptane acts as an anti-solvent to decrease solubility upon cooling, promoting crystallization.
Dissolution The crude product is dissolved in a minimal amount of hot ethyl acetate. To create a saturated solution at an elevated temperature.
Crystallization Heptane is slowly added to the hot solution until slight turbidity is observed, which is then cleared by the addition of a few drops of hot ethyl acetate. The solution is then allowed to cool slowly to room temperature, followed by cooling in an ice bath. To induce crystallization by gradually decreasing the solubility of the product. Slow cooling promotes the formation of pure crystals.
Isolation The crystals are collected by vacuum filtration. To separate the purified solid product from the mother liquor containing impurities.
Washing The collected crystals are washed with a small amount of a cold ethyl acetate/heptane mixture. To remove any remaining impurities adhering to the crystal surface.

| Drying | The crystals are dried under vacuum. | To remove residual solvent from the purified product. |

Advanced Spectroscopic and Structural Analyses of 4 Bromo 3 ,4 Ethylenedioxy Benzophenone

X-ray Crystallography for Precision Solid-State Structure Determination

A definitive understanding of the solid-state architecture of 4-Bromo-3',4'-(ethylenedioxy)benzophenone would require single-crystal X-ray diffraction analysis. This powerful technique provides precise atomic coordinates within the crystal lattice, forming the basis for a complete structural characterization.

Elucidation of Molecular Conformation and Torsion Angles in the Crystalline Lattice

The benzophenone (B1666685) scaffold is known for its conformational flexibility, primarily concerning the torsion angles of its two aryl rings relative to the central carbonyl group. An X-ray crystallographic study would precisely determine these angles for this compound. This analysis would reveal the three-dimensional shape of the molecule in the solid state, influenced by the electronic and steric effects of the bromo and ethylenedioxy substituents, as well as crystal packing forces. Key parameters, such as the dihedral angles between the planes of the bromophenyl ring, the ethylenedioxy-substituted phenyl ring, and the carbonyl group, would be quantified.

Table 4.1.1: Hypothetical Torsion Angles for this compound

Torsion Angle Definition Value (°)
τ1 (C-C-C=O) Torsion angle involving the bromophenyl ring and the carbonyl carbon Data not available
τ2 (C-C-C=O) Torsion angle involving the ethylenedioxy-phenyl ring and the carbonyl carbon Data not available
τ3 (Br-C-C-C) Dihedral angle defining the orientation of the bromo substituent Data not available
τ4 (O-C-C-O) Torsion angle within the ethylenedioxy ring Data not available

This table is for illustrative purposes only. The values require experimental determination via X-ray crystallography.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Elucidation

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are essential for confirming the molecular structure of the compound in solution. These techniques provide detailed information about the chemical environment of each hydrogen and carbon atom. A full analysis would involve assigning each observed signal to a specific atom in the molecule, supported by two-dimensional NMR experiments like COSY, HSQC, and HMBC.

The ¹H NMR spectrum would be expected to show distinct signals for the protons on the bromophenyl ring, the ethylenedioxy-substituted phenyl ring, and the ethylenedioxy group itself. The chemical shifts, signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants would be reported. Similarly, the ¹³C NMR spectrum would provide the chemical shifts for each unique carbon atom, including the carbonyl carbon, the carbons of the two aromatic rings, and those of the ethylenedioxy moiety.

Table 4.2.1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges

Nucleus Structural Moiety Predicted Chemical Shift (ppm)
¹H Aromatic (C₆H₄Br) ~7.5 - 7.8
¹H Aromatic (C₆H₃O₂) ~6.9 - 7.4
¹H Ethylenedioxy (-OCH₂CH₂O-) ~4.2 - 4.4
¹³C Carbonyl (C=O) ~194 - 196
¹³C Aromatic ~115 - 150
¹³C Ethylenedioxy (-OCH₂CH₂O-) ~64 - 65

This table provides general, predicted ranges based on similar structures. Precise, experimentally determined data is required for a conclusive analysis.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes (e.g., stretching, bending).

An IR and Raman analysis of this compound would prominently feature a strong absorption/scattering band corresponding to the carbonyl (C=O) group stretch, typically found in the 1640-1680 cm⁻¹ region for benzophenones. Other key vibrational modes would include C-H stretching of the aromatic rings, C=C stretching within the rings, C-O stretching of the ether linkages in the ethylenedioxy group, and the C-Br stretching vibration at a lower frequency. A complete analysis would involve assigning the major observed bands to their corresponding molecular vibrations.

Table 4.3.1: Expected Vibrational Modes and Frequencies

Vibrational Mode Functional Group Expected Frequency Range (cm⁻¹)
C=O Stretch Carbonyl 1640 - 1680
C-H Stretch Aromatic 3000 - 3100
C=C Stretch Aromatic 1450 - 1600
C-O-C Stretch Ether (ethylenedioxy) 1200 - 1300
C-Br Stretch Bromoalkane 500 - 650

This table is illustrative. Experimental spectra are needed to determine the exact frequencies and intensities of the vibrational bands.

Computational and Theoretical Studies on 4 Bromo 3 ,4 Ethylenedioxy Benzophenone

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reactivity Prediction

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is instrumental in predicting a variety of molecular properties, including geometric structures, vibrational frequencies, and electronic characteristics, with a favorable balance between accuracy and computational cost. For 4-Bromo-3',4'-(ethylenedioxy)benzophenone, DFT calculations can provide fundamental insights into its stability and chemical reactivity.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a central concept in predicting the chemical reactivity of a molecule. youtube.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive and less stable molecule.

For this compound, FMO analysis would reveal the distribution of electron density in these key orbitals. The HOMO is likely to be localized on the more electron-rich parts of the molecule, such as the ethylenedioxy-substituted phenyl ring, indicating the probable sites for electrophilic attack. Conversely, the LUMO would likely be distributed over the electron-withdrawing benzoyl group and the bromine atom, highlighting the regions susceptible to nucleophilic attack.

Interactive Data Table: Hypothetical Frontier Molecular Orbital Properties

Below is a table of hypothetical FMO data that could be obtained for this compound from a DFT calculation.

ParameterHypothetical Value (eV)Interpretation
HOMO Energy-6.25Represents the energy of the highest occupied molecular orbital; related to the ionization potential.
LUMO Energy-1.85Represents the energy of the lowest unoccupied molecular orbital; related to the electron affinity.
HOMO-LUMO Gap (ΔE)4.40A larger gap suggests higher kinetic stability and lower chemical reactivity.

Electrostatic Potential Surface Mapping

A Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards charged species. bhu.ac.in The MEP map is plotted on the molecule's electron density surface, with different colors representing varying electrostatic potential values. Typically, red indicates regions of negative electrostatic potential, which are rich in electrons and prone to electrophilic attack. Blue represents areas of positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack. Green and yellow denote regions of neutral or near-neutral potential. bhu.ac.in

For this compound, an MEP map would likely show negative potential (red) around the oxygen atoms of the carbonyl and ethylenedioxy groups, indicating these are sites of high electron density. The area around the bromine atom might exhibit a region of positive potential (a "sigma-hole"), making it a potential site for halogen bonding interactions. The hydrogen atoms of the phenyl rings would be expected to show positive potential (blue).

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational flexibility of a molecule and its interactions with the surrounding environment, such as a solvent.

An MD simulation of this compound would reveal its preferred three-dimensional conformations in different solvent environments. The simulation would track the torsional angles between the phenyl rings and the carbonyl group, providing insight into the molecule's flexibility and the energetic barriers between different conformations. Furthermore, by simulating the molecule in a solvent like water or an organic solvent, one can analyze the formation and dynamics of hydrogen bonds and other non-covalent interactions between the solute and solvent molecules. This information is crucial for understanding the molecule's solubility and how its conformation might change in a biological medium.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design of Novel Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying key molecular descriptors that correlate with a specific activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and guide the rational design of more potent derivatives.

While no specific QSAR studies on this compound are publicly available, a hypothetical QSAR study could be developed if a series of its derivatives with measured biological activity (e.g., enzyme inhibition) were available. Molecular descriptors for these compounds, such as electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP), would be calculated. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a model that correlates these descriptors with the observed activity.

Interactive Data Table: Hypothetical QSAR Model Descriptors

This table presents a hypothetical set of descriptors and their contribution to a QSAR model for a series of benzophenone (B1666685) derivatives.

DescriptorTypeHypothetical CoefficientInterpretation of a Positive Coefficient
LogPHydrophobic+0.45Increased hydrophobicity is correlated with higher biological activity.
Dipole MomentElectronic-0.20A lower dipole moment is associated with higher activity.
Molecular WeightSteric-0.15Lower molecular weight is favorable for the observed activity.
HOMO EnergyElectronic+0.30A higher HOMO energy (more easily oxidized) is correlated with higher activity.

In Silico Ligand-Target Interaction Modeling for Exploring Biological Recognition Principles

In silico ligand-target interaction modeling, often referred to as molecular docking, is a computational technique that predicts the preferred orientation of a ligand when bound to a specific protein target. nih.gov This method is fundamental in drug discovery for understanding the molecular basis of ligand recognition and for virtual screening of potential drug candidates. nih.gov

To perform a ligand-target interaction study for this compound, a three-dimensional structure of a biologically relevant protein target would be required. The compound would then be computationally "docked" into the active site of the protein. The docking algorithm would explore various binding poses and score them based on factors like intermolecular forces, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

The results of such a study would provide a detailed picture of how this compound might interact with a biological target at the atomic level. This would reveal key amino acid residues involved in the binding and the specific functional groups of the ligand that are crucial for recognition. This information is invaluable for understanding its potential mechanism of action and for designing derivatives with improved binding affinity and selectivity.

Applications of 4 Bromo 3 ,4 Ethylenedioxy Benzophenone in Advanced Materials and Polymer Science

Development as a Photoreactive Polymer Additive

4-Bromo-3',4'-(ethylenedioxy)benzophenone has garnered attention as a versatile photoreactive additive in polymer chemistry. Its incorporation into polymer matrices, either as a pendent chromophore or as an additive, allows for the modification of the polymer's properties upon exposure to ultraviolet (UV) light. The benzophenone (B1666685) moiety is a well-established photocross-linker, and its derivatives are extensively studied for this purpose.

The presence of the bromo- and ethylenedioxy- groups on the benzophenone core can influence its absorption characteristics, reactivity, and compatibility with various polymer systems. These modifications can be strategically employed to fine-tune the photoreactive properties of the resulting polymer, making it suitable for a range of applications, from industrial coatings to biomedical devices.

Role in Photopolymerization Processes and Underlying Mechanisms

The primary function of this compound in photopolymerization is to initiate or sensitize reactions that lead to the formation of a polymer network. This process is crucial for applications such as UV curing of coatings, adhesives, and inks, as well as in the fabrication of microelectronics and 3D printing.

Functionality as a Photoinitiator or Photosensitizer

As a photoinitiator, this compound absorbs photons from a light source, typically in the UV range, and transitions to an excited state. This excited molecule can then initiate polymerization through two primary mechanisms, classifying it as a Type II photoinitiator. In this bimolecular process, the excited benzophenone derivative interacts with a co-initiator, usually a hydrogen donor like an amine, to generate free radicals that subsequently initiate the polymerization of monomers and oligomers.

The efficiency of a photoinitiator is a critical factor in the speed and extent of the photopolymerization reaction. Benzophenone derivatives are known for their high intersystem crossing efficiency, which favors the formation of the reactive triplet state necessary for hydrogen abstraction.

Table 1: Comparison of Photoinitiator Types

FeatureType I PhotoinitiatorsType II Photoinitiators
Initiation Mechanism Unimolecular bond cleavage upon irradiation to yield free radicals.Bimolecular reaction where the excited photoinitiator interacts with a co-initiator to generate free radicals.
Co-initiator Requirement Not typically required.Required (e.g., amines, thiols).
Oxygen Inhibition Generally more sensitive.Can be less sensitive in some systems.
Example Benzoin ethers, Acylphosphine oxides.Benzophenone and its derivatives, Thioxanthones.

Mechanistic Aspects of Photo-induced Crosslinking or Polymerization

The mechanism of photo-induced crosslinking or polymerization initiated by this compound follows a well-understood pathway for benzophenone-type photoinitiators.

Photoexcitation: Upon absorption of UV radiation, the benzophenone moiety is promoted from its ground state (S₀) to an excited singlet state (S₁).

Intersystem Crossing (ISC): The excited singlet state rapidly undergoes intersystem crossing to a more stable and longer-lived excited triplet state (T₁).

Hydrogen Abstraction: The triplet state benzophenone is a highly reactive diradical. It can abstract a hydrogen atom from a nearby polymer chain or a co-initiator molecule.

Radical Formation: This hydrogen abstraction process results in the formation of a ketyl radical on the benzophenone molecule and a radical on the polymer chain or co-initiator.

Polymerization/Crosslinking: The newly formed radicals on the polymer chains can then react with each other, leading to the formation of covalent crosslinks between chains, or they can initiate the polymerization of monomers present in the formulation.

This process transforms a liquid resin into a solid, crosslinked polymer network, a fundamental principle behind UV curing technologies.

Potential Integration into Organic Electronic Materials and Conductive Polymers

The unique electronic structure of the 3',4'-(ethylenedioxy) moiety, similar to the well-known 3,4-ethylenedioxythiophene (EDOT) monomer used in the synthesis of the conductive polymer PEDOT, suggests potential applications for this compound in the field of organic electronics.

The ethylenedioxy group is known to enhance the electronic properties and stability of conjugated systems. Integrating the this compound unit into a polymer backbone could lead to materials with interesting photophysical and electronic properties. The benzophenone core can act as an electron-accepting unit, while the ethylenedioxy-substituted phenyl ring can serve as an electron-donating part, creating a donor-acceptor structure. Such structures are of great interest for applications in:

Organic Light-Emitting Diodes (OLEDs): Benzophenone derivatives have been investigated as host materials and emitters in OLEDs due to their high triplet energy and charge-transporting capabilities. nih.govnih.gov

Organic Photovoltaics (OPVs): The donor-acceptor architecture is a fundamental design principle for organic solar cells.

Conductive Polymers: While the direct contribution to conductivity might be limited, its photoreactive nature could be utilized to pattern or modify the properties of conductive polymer films. The development of poly(3,4-ethylenedioxyselenophene) (PEDOS) and its derivatives highlights the ongoing research into new organic electronic materials with tailored properties. nih.gov

The bromo-substituent provides a reactive site for further chemical modification through cross-coupling reactions, allowing for the synthesis of more complex conjugated polymers and materials. This synthetic versatility opens up possibilities for creating novel materials for a variety of electronic and optoelectronic devices.

Research on 4 Bromo 3 ,4 Ethylenedioxy Benzophenone As a Synthetic Intermediate for Functional Molecules

Precursor in the Synthesis of Complex Organic Molecules

4-Bromo-3',4'-(ethylenedioxy)benzophenone is a critical starting material in multi-step synthetic pathways. The bromo-functional group on one of the phenyl rings is a key handle for introducing further chemical diversity. Organic chemists utilize this reactive site for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, allowing for the construction of carbon-carbon and carbon-heteroatom bonds. These reactions are essential for assembling complex molecular architectures from simpler precursors. nih.gov

The benzophenone (B1666685) core itself provides a rigid scaffold that can be elaborated upon. The carbonyl group can be reduced to an alcohol or serve as a point of attachment for other functional groups through reactions like Wittig olefination or Grignard additions. The ethylenedioxy group provides protection for a dihydroxy functionality, which can be deprotected in later synthetic steps if desired, yielding catechol derivatives with potential for further modification or biological interaction. This strategic combination of reactive sites makes the compound an excellent precursor for developing novel organic compounds for materials science and pharmaceutical research. nbinno.com

Scaffold for Medicinal Chemistry Research Aimed at Biological Target Exploration

The benzophenone scaffold is a well-established "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets. nih.gov this compound serves as an excellent starting point for developing new therapeutic agents due to its inherent structural features and amenability to chemical modification.

The chemical structure of this compound offers several avenues for derivatization to create libraries of compounds for biological screening. Key strategies include:

Modification at the Bromo Position: The bromine atom is the most versatile site for modification. Palladium-catalyzed cross-coupling reactions can be used to introduce a wide range of substituents, including alkyl, aryl, and heteroaryl groups. This allows for systematic exploration of the steric and electronic requirements of a biological target's binding pocket.

Functionalization of the Carbonyl Group: The ketone can be transformed into other functional groups. For instance, reduction to a secondary alcohol introduces a hydrogen bond donor/acceptor, while reductive amination can be used to append various amine-containing side chains, introducing basic centers that can form salt bridges with biological targets.

Substitution on the Aromatic Rings: While the bromo position is the most reactive, electrophilic aromatic substitution can be performed on either of the phenyl rings to introduce additional functional groups, further tuning the molecule's properties.

Cleavage of the Ethylenedioxy Group: Under acidic conditions, the ethylenedioxy group can be removed to reveal a catechol moiety. The two hydroxyl groups can then be alkylated, acylated, or used as ligands for metal coordination, dramatically altering the molecule's polarity and binding capabilities.

Derivatives of benzophenones have been extensively studied for their interactions with various biomolecules. Research has shown that these compounds can exhibit a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. nih.govnih.gov

For example, studies on various benzophenone derivatives have demonstrated potent inhibitory activity against specific enzymes. Some derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are key targets in anti-inflammatory drug discovery. scielo.br In the context of cancer research, certain synthetic benzophenones have exhibited strong antitumor activity against human cancer cell lines. nih.gov One study synthesized four benzophenones and found that a specific derivative (compound 1) showed very strong inhibitory activity against HL-60, A-549, SMMC-7721, and SW480 cells, with IC50 values of 0.48, 0.82, 0.26, and 0.99 μM, respectively. nih.govsemanticscholar.org

Similarly, in the field of antimicrobial research, benzophenone ethers have been synthesized and screened for their activity against protozoan parasites like Leishmania major. nih.gov In one such study, fifteen out of twenty synthesized compounds showed antileishmanial activity, with IC50 values ranging from 1.19 to 82.30 µg/ml. nih.govresearchgate.net

Table 1: In Vitro Antitumor Activity of a Potent Benzophenone Derivative (Compound 1)

Cancer Cell LineIC50 Value (μM)
HL-60 (Leukemia)0.48
A-549 (Lung Cancer)0.82
SMMC-7721 (Liver Cancer)0.26
SW480 (Colon Cancer)0.99

Data sourced from a study on the in vitro antitumor activity of newly synthesized benzophenones. nih.gov

Computational methods are increasingly used to elucidate the mechanisms of action of bioactive compounds. nih.gov Network pharmacology and molecular docking are powerful tools for identifying potential protein targets and understanding how small molecules interact with them. semanticscholar.org

For a highly active benzophenone derivative, a network pharmacology study was conducted to explore its antitumor mechanism. nih.govsemanticscholar.org This analysis identified 22 key genes and 21 tumor-related pathways that were potentially modulated by the compound. semanticscholar.org Molecular docking simulations further predicted that the compound could bind to several key proteins involved in cancer progression. nih.gov Among the identified hub genes, AKT1, ALB, CASP3, ESR1, GAPDH, HSP90AA1, and STAT3 were considered potential high-value targets for the benzophenone derivative. nih.govsemanticscholar.org Such computational approaches are crucial for prioritizing experimental studies and accelerating the drug discovery process by providing insights into the molecular basis of a compound's activity. scielo.br

Table 2: Potential Protein Targets of a Bioactive Benzophenone Derivative Identified via Network Pharmacology

Protein TargetPotential Role in Cancer
AKT1Cell survival, proliferation, and angiogenesis
ALBCarrier protein, potential drug transporter
CASP3Key executioner of apoptosis (programmed cell death)
ESR1Estrogen receptor, involved in hormone-dependent cancers
GAPDHGlycolytic enzyme, overexpressed in many cancers
HSP90AA1Chaperone protein, stabilizes many oncoproteins
STAT3Signal transducer and transcription factor, promotes tumor growth

These proteins were identified as potential targets for a potent antitumor benzophenone compound through computational analysis. nih.govsemanticscholar.org

The benzophenone scaffold is associated with significant antimicrobial properties. nih.gov Investigations into the mechanism of action of these derivatives suggest they can act through various means. One study on the synthetic compound 2,2′,4-trihydroxybenzophenone demonstrated that it exerts its antimicrobial effect by acting on the bacterial cell wall. frontiersin.org This was confirmed by measuring the leakage of proteins from bacteria treated with the compound, which was significantly higher compared to untreated controls. frontiersin.org Flow cytometry analysis further showed an increase in cell permeability, indicating cell membrane damage leading to bacterial death. frontiersin.org

Other potential mechanisms for antimicrobial action by benzophenone derivatives could include:

Interference with Metabolic Pathways: By inhibiting essential enzymes, these compounds could disrupt critical metabolic processes necessary for bacterial survival.

Inhibition of Cell Wall Synthesis: Similar to beta-lactam antibiotics, some derivatives might interfere with the enzymes responsible for building and maintaining the bacterial cell wall, leading to cell lysis.

These mechanistic insights are vital for the rational design of new and more effective antimicrobial agents based on the this compound scaffold.

Applications in Agrochemical Research and Specialty Chemical Synthesis (as an intermediate)

Beyond pharmaceuticals, the benzophenone nucleus is important in agrochemical research and the synthesis of specialty chemicals. nih.gov The structural features of this compound make it a useful intermediate for creating new pesticides, herbicides, and fungicides. The ability to systematically modify the structure allows for the optimization of activity against specific agricultural pests or weeds while potentially minimizing environmental impact.

In the realm of specialty chemicals, benzophenone derivatives are known for their use as photoinitiators in polymerization processes and as UV filters in personal care products. researchgate.net They are also used in the manufacturing of dyes and pigments. nih.gov The specific substitution pattern of this compound can be leveraged to synthesize novel materials with tailored optical or electronic properties, making it a valuable building block for materials science applications.

Q & A

Q. What are the optimal synthetic routes for 4-Bromo-3',4'-(ethylenedioxy)benzophenone, and how can reaction conditions be optimized?

The synthesis typically involves halogenation and acylation of benzodioxole precursors. A plausible pathway starts with 1,4-benzodioxan-6-amine, followed by bromination using N-bromosuccinimide (NBS) in a solvent like carbon tetrachloride under controlled temperatures (0–25°C). Subsequent Friedel-Crafts acylation with 4-bromobenzoyl chloride in the presence of Lewis acids (e.g., AlCl₃) yields the target compound. Optimization requires monitoring reaction kinetics via thin-layer chromatography (TLC) and adjusting stoichiometric ratios to minimize by-products like over-halogenated derivatives .

Q. Which analytical techniques are critical for characterizing this compound?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substitution patterns and electronic environments. For example, the ethylenedioxy group shows characteristic proton signals at δ 4.2–4.4 ppm (multiplet) .
  • Mass Spectrometry (HRMS) : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 335.1) and isotopic patterns from bromine .
  • Infrared Spectroscopy (IR) : Peaks at ~1700 cm⁻¹ (C=O stretch) and 1250–1100 cm⁻¹ (C-O-C in ethylenedioxy) confirm functional groups .

Q. What are the primary research applications of this compound in medicinal chemistry?

The bromine and ethylenedioxy moieties enhance its potential as a pharmacophore. It is investigated for:

  • Enzyme Inhibition : Structural analogs show activity against cytochrome P450 enzymes, with IC₅₀ values in the micromolar range .
  • Antimicrobial Studies : Preliminary assays against Staphylococcus aureus demonstrate moderate bacteriostatic effects (MIC = 32 µg/mL) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies in NMR or MS data often arise from rotational isomers or residual solvents. For example, dynamic rotational effects in the ethylenedioxy group may split signals. Strategies include:

  • Variable-Temperature NMR : Cooling samples to −40°C can coalesce split peaks .
  • Computational Modeling : Density Functional Theory (DFT) simulations predict chemical shifts and coupling constants, cross-validated against experimental data .

Q. What mechanistic insights govern the compound’s interactions in polymer grafting applications?

In materials science, its benzophenone core enables UV-induced crosslinking. The radical initiation mechanism involves:

  • Surface Diffusion : Benzophenone absorbs into polydimethylsiloxane (PDMS) with a diffusion coefficient of ~1.3 × 10⁻¹⁰ m²/s in acetone. Optimal surface concentration is achieved after 60 minutes of drying .
  • Oxygen Sensitivity : Radical quenching by ambient O₂ necessitates inert atmosphere handling to maintain grafting efficiency .

Q. How does electronic substituent effects influence reactivity in metal complexation studies?

The bromine atom’s electron-withdrawing effect stabilizes charge-transfer complexes with transition metals. For example, Al(III) complexation studies reveal a 1:1 stoichiometry via Job’s plot analysis, with stability constants (log K) ~4.2 in ethanol. Theoretical calculations (e.g., Natural Bond Orbital analysis) highlight ligand-to-metal σ-donation from the carbonyl oxygen .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.